molecular formula C14H17ClN4O2S B5365899 2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B5365899
M. Wt: 340.8 g/mol
InChI Key: SPROCUFFWWAMFJ-UHFFFAOYSA-N
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Description

2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a triazole ring, a phenoxy group, and a sulfanylacetamide moiety

Properties

IUPAC Name

2-[[5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-3-19-13(17-18-14(19)22-8-12(16)20)7-21-11-5-4-10(15)6-9(11)2/h4-6H,3,7-8H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPROCUFFWWAMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate halide.

    Introduction of the Sulfanylacetamide Moiety: This step involves the reaction of a thiol with an acetamide derivative under suitable conditions, often in the presence of a base to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenoxy group, potentially altering the electronic properties of the compound.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and phenoxy compounds.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the triazole ring and phenoxy group suggests it may have antimicrobial, antifungal, or anticancer properties.

Industry

In industry, the compound could be used in the formulation of advanced materials, such as polymers or coatings, due to its potential chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may interact with metal ions or active sites in enzymes, while the phenoxy group could engage in hydrophobic interactions with biological membranes. The sulfanylacetamide moiety may also contribute to the compound’s overall bioactivity by forming hydrogen bonds or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A well-known herbicide with a similar phenoxy group.

    2,4-dichlorophenoxyacetic acid: Another herbicide with structural similarities.

    Mecoprop: A herbicide with a phenoxy group and additional methyl substitution.

Uniqueness

2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to the combination of its triazole ring, phenoxy group, and sulfanylacetamide moiety. This combination of functional groups provides a unique set of chemical and biological properties that are not found in the similar compounds listed above.

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